molecular formula C27H22N2O5 B613391 Fmoc-Trp(For)-OH CAS No. 152338-45-9

Fmoc-Trp(For)-OH

Cat. No.: B613391
CAS No.: 152338-45-9
M. Wt: 454,47 g/mole
InChI Key: JUBHNFTUFSVYOJ-DEOSSOPVSA-N
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Description

Evolution of Protecting Group Strategies in Fmoc SPPS

The two dominant strategies in SPPS are the tert-butyloxycarbonyl (Boc)/benzyl (B1604629) (Bzl) and the Fmoc/tert-butyl (tBu) methods. researchgate.netiris-biotech.de The older Boc/Bzl strategy uses the acid-labile Boc group for temporary Nα-protection and strong acids like hydrogen fluoride (B91410) (HF) for final cleavage and removal of acid-stable side-chain protecting groups (e.g., Bzl). altabioscience.com

The introduction of the Fmoc group by Carpino and Han offered a significant advancement. nih.govrsc.org The Fmoc/tBu strategy is often preferred because it represents a truly orthogonal system. iris-biotech.denih.gov The Nα-Fmoc group is base-labile, typically removed with a piperidine (B6355638) solution, while the side-chain protecting groups and the resin linker are acid-labile, cleaved with trifluoroacetic acid (TFA). csic.esaltabioscience.com This orthogonality prevents the premature cleavage of side-chain protection during the repetitive Nα-deprotection steps, a notable drawback of the Boc/Bzl approach. nih.gov The milder conditions of the Fmoc/tBu strategy also broaden its compatibility with sensitive modifications and complex peptides. altabioscience.com

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Reagent Trifluoroacetic Acid (TFA)20% Piperidine in DMF
Side-Chain Protection Benzyl (Bzl) based (acid-stable)tert-butyl (tBu) based (acid-labile)
Final Cleavage Reagent Strong acids (e.g., HF, TFMSA)Trifluoroacetic Acid (TFA)
Orthogonality Quasi-orthogonal (both groups acid-labile) peptide.comresearchgate.netFully orthogonal (base vs. acid labile) iris-biotech.denih.gov
Conditions HarshMild altabioscience.com
This table provides a comparative overview of the two primary protecting group strategies used in solid-phase peptide synthesis.

Challenges Posed by the Tryptophan Indole (B1671886) Moiety in Peptide Synthesis

The tryptophan residue, with its nucleophilic indole side chain, presents significant challenges during peptide synthesis. The indole ring is highly susceptible to modification under acidic conditions, which are common in SPPS, particularly during the final cleavage step. thermofisher.compsu.edu

Key side reactions include:

Alkylation: Highly reactive cationic species, generated from the cleavage of tBu-based protecting groups or the resin linker, can alkylate the indole ring. sigmaaldrich.com This is especially problematic with tert-butyl cations. peptide.com

Sulfonation: When synthesizing peptides containing both arginine and tryptophan, the sulfonyl-based protecting groups often used for the arginine side chain (e.g., Pbf, Pmc, Mtr) can be transferred to the tryptophan indole upon cleavage. sigmaaldrich.com

Oxidation: The electron-rich indole ring is prone to oxidation, a reaction that is generally irreversible. thermofisher.com

Reattachment to Resin: C-terminal tryptophan residues can be alkylated by the cationic species generated at the linker during cleavage, leading to the irreversible reattachment of the peptide to the resin. thermofisher.comsigmaaldrich.com

These side reactions reduce the yield of the desired peptide and complicate purification. While scavenger cocktails are added to the cleavage mixture to quench reactive cations, their efficacy is not always complete. psu.edusigmaaldrich.com

Conceptual Framework of N-Indole Protection for Tryptophan in Fmoc Chemistry

To prevent the undesirable side reactions, the indole nitrogen (N¹-position) can be protected with an electron-withdrawing group. This modification reduces the nucleophilicity of the indole ring, rendering it less susceptible to electrophilic attack. psu.edu

Historically, the formyl (For) group has been a common choice for indole protection, particularly in Boc-based synthesis (Boc-Trp(For)-OH). peptide.compeptide.compeptide.com The formyl group provides good protection against both alkylation and oxidation. psu.edu However, its application in the Fmoc/tBu strategy is highly problematic. The standard conditions for removing the Nα-Fmoc group involve treatment with a piperidine solution, a base that can also cleave the N¹-formyl group. rsc.orgpsu.edupeptide.comsigmaaldrich.com This lack of orthogonality makes Fmoc-Trp(For)-OH generally incompatible with standard Fmoc SPPS protocols. Reports have indicated that the formyl group can be removed by piperidine, and its presence could even lead to side reactions like formyl group transfer to other free amines in the peptide chain. psu.eduug.edu.pl

For Fmoc SPPS, the standard and most effective method for protecting the tryptophan indole is with a tert-butyloxycarbonyl (Boc) group, utilizing the building block Fmoc-Trp(Boc)-OH . peptide.comsigmaaldrich.compeptide.compeptide.com The N¹-Boc group is stable to the basic conditions of Fmoc removal but is cleanly cleaved by TFA during the final deprotection step. google.compeptide.com The use of Fmoc-Trp(Boc)-OH has been shown to virtually eliminate tryptophan modification from arginine-derived sulfonyl groups and suppress other alkylation side reactions. peptide.comsigmaaldrich.compeptide.com

Indole Protecting GroupPrimary Use CaseStability to Piperidine (Fmoc Deprotection)Stability to TFA (Final Cleavage)Key Consideration
Formyl (For) Boc-SPPS peptide.compeptide.comLabile rsc.orgpsu.edupeptide.comsigmaaldrich.comStable (requires strong acid/specific conditions for removal) psu.eduug.edu.plNot orthogonal to Fmoc deprotection.
tert-Butyloxycarbonyl (Boc) Fmoc-SPPS peptide.comsigmaaldrich.comStable ug.edu.plLabile ug.edu.plgoogle.comThe standard for protecting Trp in Fmoc chemistry.
This table compares the properties and compatibility of the Formyl and Boc protecting groups for the tryptophan indole in the context of SPPS.

Significance of Orthogonal Protecting Groups in Peptide Elongation

The concept of orthogonality is fundamental to the success of modern multi-step chemical synthesis, including SPPS. peptide.comresearchgate.netresearchgate.net An orthogonal protection scheme employs multiple classes of protecting groups, where each class can be removed by a distinct chemical mechanism without affecting the others. researchgate.net

In Fmoc SPPS, the orthogonality of the base-labile Nα-Fmoc group and the acid-labile side-chain protecting groups (like tBu) is the cornerstone of the strategy. researchgate.netnih.gov This allows for the iterative and selective removal of the Fmoc group at each step of peptide elongation, exposing the N-terminal amine for the next coupling reaction, while all the reactive side chains remain securely protected. peptide.com This selective deprotection ensures the integrity of the growing peptide chain and prevents the formation of deletion sequences or other side products.

The use of additional orthogonal protecting groups, which are removed under unique conditions (e.g., the Alloc group removed by palladium catalysts or the ivDde group removed by hydrazine), further expands the complexity of peptides that can be synthesized. sigmaaldrich.com These "hyper-orthogonal" strategies enable the on-resin, site-specific modification of peptides, such as cyclization, branching, or the attachment of labels. researchgate.netsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBHNFTUFSVYOJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C5=CC=CC=C54)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718538
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152338-45-9
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Indole Formyl Fmoc Tryptophan Derivatives

Precursor Synthesis and Formylation Strategies for Tryptophan Indole (B1671886) Protection

The journey to Fmoc-Trp(For)-OH begins with the strategic protection of the tryptophan indole ring. The most reactive site on the indole ring for electrophilic aromatic substitution is the C3 position. wikipedia.org However, for the purpose of protecting the indole nitrogen (Nᵢₙ), formylation is a well-established and widely used technique, particularly in Boc/Bzl-based SPPS. researchgate.net

The classical method for Nᵢₙ-formylation involves treating tryptophan with anhydrous formic acid saturated with hydrogen chloride (HCl) gas. researchgate.net This process is generally high-yielding and straightforward. researchgate.net Alternative strategies for indole formylation have also been explored, including the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) and typically occurs at room temperature, selectively at the C3 position. wikipedia.orgekb.eg

Another approach involves the direct formylation of indole using various reagents and catalysts. For instance, N-methyl aniline (B41778) in the presence of ruthenium (III) chloride can achieve C3-selective formylation. ekb.eg More recent and environmentally conscious methods employ reagents like ammonium (B1175870) acetate (B1210297) in dimethylsulfoxide (DMSO) or tetramethylethylenediamine (TMEDA) as a carbon source. ekb.eg

The primary precursor for the synthesis of this compound is Nᵢₙ-formyl-L-tryptophan. The synthesis of this precursor has been optimized using various acidic promoters. One study found that phosphorus tribromide (PBr₃) is a highly efficient and cost-effective alternative to other promoters for the direct Nᵢₙ-formylation of tryptophan. researchgate.net

N-Alpha-Fmoc Introduction to Formyl-Protected Tryptophan

Once the indole nitrogen is successfully protected with a formyl group, the next crucial step is the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino (Nα) position. The Fmoc group is a base-labile protecting group widely favored in SPPS. altabioscience.commolport.com

The standard procedure for introducing the Fmoc group involves reacting the Nᵢₙ-formyl-tryptophan with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu). researchgate.net This reaction is typically carried out under mild basic conditions, often using a base like sodium bicarbonate or an aqueous solution of an alkali metal carbonate, such as sodium carbonate. google.com The reaction is commonly performed in a solvent system like dioxane or acetonitrile (B52724). google.com

For instance, a general protocol involves dissolving the formyl-protected tryptophan in a suitable solvent and then adding the Fmoc-reagent in the presence of a base. The reaction mixture is stirred, usually at room temperature, until the reaction is complete. The resulting this compound is then isolated and purified.

Optimization of Reaction Conditions for this compound Precursor Formation

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Solvents like dimethylformamide (DMF), dioxane, and acetonitrile are commonly employed. altabioscience.comgoogle.com Polar solvents tend to facilitate faster reaction rates for Fmoc deprotection, a principle that can be relevant to the optimization of the protection step as well. altabioscience.com

The base used to facilitate the Fmoc protection reaction is another critical factor. While sodium bicarbonate and sodium carbonate are common choices, other non-nucleophilic bases like diisopropylethylamine (DIEA) are also used in peptide synthesis, though care must be taken to avoid side reactions. google.comchempep.com

Temperature control is also essential. While many Fmoc-protection reactions proceed efficiently at room temperature, some systems may benefit from cooling to control exothermic reactions or heating to drive the reaction to completion. Reaction time is monitored to ensure complete conversion without the formation of significant by-products.

A study on the synthesis of Fmoc-Trp(n-Ger) provided a set of reaction conditions that can be adapted, highlighting the use of NaOMe/CH₃OH in THF, followed by aqueous HCl, LiOH, and finally Fmoc-OSu with aqueous Na₂CO₃ in acetonitrile. researchgate.net

Table 1: Exemplary Reaction Parameters for Nα-Fmoc Protection

ParameterConditionRationale
Fmoc Reagent Fmoc-OSu or Fmoc-ClReadily available and reactive.
Base 1 M Aqueous Na₂CO₃, DIEATo deprotonate the amino group for nucleophilic attack.
Solvent Acetonitrile, DMF, DioxaneTo dissolve reactants and facilitate the reaction.
Temperature Room Temperature (approx. 20-25°C)Mild conditions to prevent side reactions.
Reaction Time Monitored (typically a few hours)To ensure complete reaction and minimize degradation.

This table presents a generalized set of conditions and should be optimized for specific laboratory or industrial settings.

Purification and Homogeneity Assessment of this compound as a Building Block

Ensuring the high purity and homogeneity of this compound is critical for its successful application in peptide synthesis. altabioscience.comsigmaaldrich.com Impurities in the building block can lead to lower yields, difficult purification of the final peptide, and an inconsistent impurity profile. altabioscience.comsigmaaldrich.com

After synthesis, the crude this compound is typically purified using techniques such as crystallization or chromatography. google.com A common method involves extracting the product into an organic solvent, followed by evaporation and crystallization from a suitable solvent/anti-solvent system. google.com

The homogeneity of the purified product is assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is the primary method for determining the purity of Fmoc-amino acids. sigmaaldrich.comsigmaaldrich.com Optimized HPLC methods are crucial to separate the desired product from any potential impurities, including diastereomers or by-products from the synthesis. sigmaaldrich.com

Further characterization to confirm the structure and homogeneity includes:

Mass Spectrometry (MS): To verify the molecular weight of the compound. copernicus.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of the Fmoc and formyl groups at the correct positions. researchgate.net

Enantiomeric Purity Analysis: To ensure that the stereochemistry of the amino acid has been preserved throughout the synthesis. This is often achieved using chiral HPLC or gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com

High-quality this compound should have a purity of ≥99% as determined by HPLC, with high enantiomeric purity (often ≥99.8%). sigmaaldrich.comsigmaaldrich.com

Table 2: Analytical Techniques for Quality Control of this compound

TechniquePurposeTypical Specification
HPLC Purity Assessment≥ 99.0%
Chiral HPLC/GC Enantiomeric Purity≥ 99.8%
Mass Spectrometry Molecular Weight VerificationMatches calculated mass
NMR Spectroscopy Structural ConfirmationConsistent with expected structure

Specifications are based on typical industry standards for high-quality peptide synthesis reagents. sigmaaldrich.comsigmaaldrich.comcem.com

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and process safety. polypeptide.compharmaceuticalonline.com

Key considerations for scale-up include:

Process Optimization: Reaction conditions that are suitable for small-scale synthesis may need to be re-optimized for larger batches. This includes managing heat transfer from exothermic reactions, efficient mixing, and optimizing reagent addition rates. pharmaceuticalonline.com

Raw Material Sourcing and Quality: Consistent quality of starting materials, such as tryptophan and Fmoc reagents, is crucial for reproducible large-scale production. pharmaceuticalonline.com

Solvent and Reagent Handling: The handling and disposal of large quantities of solvents and reagents must be managed safely and in an environmentally responsible manner. pharmaceuticalonline.com

Purification Strategy: Crystallization is often preferred over chromatography for large-scale purification due to lower cost and solvent consumption. Developing a robust crystallization procedure is a key aspect of scale-up. google.compolypeptide.com

Equipment: The synthesis will likely move from standard laboratory glassware to larger reactors. The material of construction and the design of the equipment are important for process control and safety. pharmaceuticalonline.com

Process Control and Automation: Implementing process analytical technology (PAT) and automation can help to monitor and control critical process parameters, ensuring consistent product quality. Automated peptide synthesizers are an example of this in the broader field of peptide chemistry.

Regulatory Compliance: For pharmaceutical applications, the manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. sigmaaldrich.compharmaceuticalonline.com

The economies of scale in the production of Fmoc-amino acids have made them more readily available and cost-effective for the growing field of peptide therapeutics. altabioscience.com Careful planning and execution of the scale-up process are essential for the successful commercial production of this compound. polypeptide.compharmaceuticalonline.com

Integration of Fmoc Trp for Oh in Solid Phase Peptide Synthesis Spps

Coupling Efficiency and Kinetics of Fmoc-Trp(For)-OH

The N(in)-formyl group was initially introduced as a base- and nucleophile-labile protecting group, primarily for use in Boc-based SPPS strategies. nih.govdoi.org Its lability is a critical drawback in the context of Fmoc-SPPS, which relies on repeated treatments with a secondary amine base, typically 20% piperidine (B6355638) in dimethylformamide (DMF), to remove the Nα-Fmoc group. These conditions can lead to premature cleavage of the formyl group or, more problematically, to irreversible side reactions.

A major documented side reaction is the intramolecular or intermolecular transfer of the formyl group from the tryptophan indole (B1671886) nitrogen to the free Nα-amino group of the peptide chain. nih.govdoi.org This "transformylation" reaction results in the N-terminal amine becoming formylated, which acts as a capping event, preventing further elongation of the peptide chain. nih.gov This leads to the accumulation of truncated peptide by-products that can be difficult to separate from the desired full-length peptide. Research conducted on solid supports has shown this formyl migration can occur at a significant rate, estimated to be as high as 1% of residues per minute. nih.govdoi.org This inherent instability and tendency for chain-terminating side reactions make the reliable measurement of coupling efficiency impractical, as any observed low yield of the final peptide cannot be solely attributed to the coupling step.

Solvent Effects on Coupling Performance

The primary solvent used in Fmoc-SPPS is DMF, chosen for its excellent resin-swelling properties and ability to solvate both the protected amino acids and the growing peptide chain. chempep.comrsc.org While other solvents like N-methyl-2-pyrrolidone (NMP) or mixtures like DCM/DMF can be used to optimize specific coupling reactions, the performance of this compound is not significantly enhanced by solvent choice. chempep.com The key side reactions are driven by the basicity and nucleophilicity of the deprotection solution (piperidine in DMF), a step that is fundamental to the Fmoc strategy itself. The polarity of the solvent system does not mitigate the chemical pathway of formyl group migration to the free N-terminal amine.

Impact of Peptide Sequence Context on this compound Coupling

The local peptide sequence can influence coupling efficiency, particularly when coupling a residue to a sterically hindered N-terminus or when aggregation of the growing peptide chain occurs. However, for Trp(For), the sequence context has a more critical impact on the rate of the formyl transfer side reaction. nih.gov Studies have shown this migration is sequence-dependent, meaning the risk of chain termination can vary depending on the neighboring amino acids. nih.govdoi.org This unpredictability further complicates the use of this compound, as the success of the synthesis could change drastically from one peptide sequence to another, making it an unreliable building block for general use.

Strategic Placement of this compound within Peptide Sequences

Due to the high probability of inducing chain termination, there is no strategically advantageous placement for this compound within a peptide sequence under standard Fmoc-SPPS conditions. Incorporating this residue at any position risks capping the peptide at that point. The most reliable strategy in Fmoc-SPPS is to avoid the use of the formyl protecting group altogether and instead utilize a stable alternative like the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Trp(Boc)-OH). The Boc group is completely stable to piperidine but is efficiently removed under the final, strongly acidic cleavage conditions (e.g., with trifluoroacetic acid), preventing the side reactions seen with the formyl group. sigmaaldrich.compeptide.com

Compatibility with Various Solid Supports (Resins)

The incompatibility of this compound is not with the solid support itself but with the chemical environment required by the Fmoc-SPPS methodology. Standard resins like Wang resin (for C-terminal acids) or Rink Amide resin (for C-terminal amides) are fully compatible with the general steps of peptide synthesis. luxembourg-bio.comresearchgate.net However, since the use of any of these resins within an Fmoc-SPPS workflow necessitates the use of piperidine for deprotection, the formyl group's instability remains the critical point of failure. The choice of resin does not alter the chemical reaction between the Trp(For) side chain and the deprotected N-terminus of the peptide.

Data Tables

Table 1: Summary of Issues Associated with N(in)-Formyl Tryptophan in Peptide Synthesis This table summarizes the key chemical challenges rather than performance data, which is unavailable due to the compound's general incompatibility with the Fmoc-SPPS method.

Feature Description of Issue Consequence
Chemical Stability The N(in)-formyl group is labile to the basic/nucleophilic conditions of standard Fmoc deprotection (e.g., 20% piperidine in DMF). Premature loss of side-chain protection.
Primary Side Reaction Formyl group transfer (migration) from the indole nitrogen to the free Nα-amino group of the peptide chain. nih.govdoi.org Irreversible N-terminal capping of the peptide.
Peptide Purity The formation of Nα-formyl terminated peptides leads to significant contamination with truncated sequences. Difficult purification and significantly reduced yield of the target peptide.
Sequence Dependence The rate of formyl migration is dependent on the local amino acid sequence. nih.gov Unpredictable and unreliable synthesis outcomes.

Reactivity Profiles and Side Reactions Associated with N Indole Formyl Protection in Peptide Synthesis

Acid-Catalyzed Side Reactions Involving the Indole (B1671886) Moiety

During the final cleavage step in Fmoc-SPPS, typically conducted with strong acids like trifluoroacetic acid (TFA), a variety of cationic species are generated from the removal of acid-labile side-chain protecting groups and the cleavage of the peptide from the resin linker. The electron-rich indole nucleus of an unprotected tryptophan is highly susceptible to electrophilic attack by these carbocations, leading to alkylation and the formation of significant side products. nih.govthermofisher.com The N(in)-formyl group mitigates this reactivity by deactivating the indole ring.

The primary sources of reactive cations during TFA cleavage are the protecting groups on other amino acid side chains and the resin linker itself. Arginine, commonly protected with bulky sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), releases these moieties as cations in strong acid. Similarly, tert-butyl (tBu) based protecting groups, used for serine, threonine, tyrosine, aspartic acid, and glutamic acid, generate tert-butyl cations.

Furthermore, linkers used in SPPS, such as the Wang linker, can be a source of alkylating agents. nih.govresearchgate.net Cleavage from a Wang resin can release a benzyl-type cation that readily alkylates the tryptophan indole nucleus. researchgate.net

The N(in)-formyl group on Fmoc-Trp(For)-OH serves to protect against this alkylation. As a strong electron-withdrawing group, it significantly reduces the nucleophilicity of the indole ring system, rendering it less susceptible to electrophilic attack by the carbocations present in the cleavage cocktail. peptide.com This protection is crucial for synthesizing pure peptides containing both arginine and tryptophan. peptide.com

Table 1: Common Sources of Cationic Species and Potential Alkylation Products

Source of Cation Generating Moiety Example Protecting Group/Linker Potential Side Product with Trp
tert-Butyl Cation tert-Butanol, tert-Butyl ether Boc, tBu t-Butyl-Trp adducts
Sulfonyl Cation Sulfonyl group Arg(Pbf), Arg(Pmc) Pbf/Pmc-Trp adducts
Benzyl-type Cation p-Alkoxybenzyl alcohol Wang Resin Linker-Trp adducts
Trityl Cation Triphenylmethanol Asn(Trt), Gln(Trt), His(Trt) Trityl-Trp adducts

While the formyl group provides intrinsic protection, the use of scavengers in the cleavage cocktail is a critical secondary strategy to neutralize cationic species as they are formed. Scavengers are nucleophilic compounds added in excess to the TFA solution to trap reactive electrophiles, thereby preventing them from modifying sensitive residues like tryptophan. thermofisher.com

The choice of scavengers depends on the specific protecting groups used in the synthesis. Triisopropylsilane (TIS) is a highly effective scavenger that works via reductive quenching of carbocations, forming stable silyl (B83357) ethers or alkylsilanes. Water can act as a scavenger for tert-butyl cations. Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are also employed, particularly to scavenge trityl cations and prevent re-attachment of the peptide to the resin. thermofisher.com

Table 2: Common Scavenger Cocktails for TFA Cleavage

Scavenger Cocktail Composition (v/v/v) Target Cations Notes
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) Broad spectrum Effective for peptides with Arg(Pmc/Mtr) and Trp.
TFA/TIS/Water TFA/TIS/H₂O (95:2.5:2.5) General purpose A very common and effective cocktail for most peptides. TIS is a strong reducing agent for carbocations.
TFA/EDT/Water TFA/EDT/H₂O (94:2.5:2.5) Trityl, Benzyl (B1604629) Good for sequences containing Cys(Trt) and Trp.
TFA/DCM/TIS TFA/CH₂Cl₂/TIS (50:47.5:2.5) General purpose A milder cleavage cocktail, often used for sensitive peptides.

Oxidation Pathways of Tryptophan Residues During Synthesis

The tryptophan indole ring is not only susceptible to alkylation but also to oxidation, which can occur at various stages of peptide synthesis. Oxidative degradation can lead to a variety of byproducts, including kynurenine, N-formylkynurenine, and various oxindoles, complicating purification and reducing the yield of the target peptide. nih.gov

The N(in)-formyl group provides substantial protection against oxidation. By withdrawing electron density from the indole ring, the formyl group makes the ring less reactive towards oxidative agents that may be present during coupling (e.g., impurities in reagents) or generated during cleavage. This protective effect is a key advantage of using this compound over unprotected Fmoc-Trp-OH, especially in the synthesis of long or complex peptides. peptide.com

General strategies to minimize oxidation include:

Use of High-Purity Reagents: Ensuring that solvents and reagents, particularly DMF, are free of amine and peroxide impurities.

Inert Atmosphere: Performing synthesis under an inert atmosphere of nitrogen or argon can reduce exposure to atmospheric oxygen.

Antioxidant Scavengers: Including scavengers such as EDT in the final cleavage cocktail can help prevent oxidation that may occur under the strongly acidic conditions.

Formylation Side Reactions and Peptide Modifications

A unique side reaction associated with the use of this compound is the potential for the formyl group itself to be transferred to other nucleophilic sites within the peptide chain. This can lead to undesired N-terminal formylation or formylation of the ε-amino group of lysine (B10760008) residues. Evidence from conference proceedings has indicated that formyl group migration to an α-amino group of a peptide can be observed during the deprotection of the N(in)-formyl group. epdf.pub

The migration of the formyl group is most likely to occur under the basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF). luxembourg-bio.com The mechanism is proposed to be a base-catalyzed intermolecular or intramolecular transfer of the formyl group from the relatively acidic indole nitrogen to a more nucleophilic primary amine.

Proposed Mechanism:

Deprotonation: The base (piperidine) deprotonates the newly exposed N-terminal α-amino group or the ε-amino group of a lysine side chain, increasing its nucleophilicity.

Nucleophilic Attack: The highly nucleophilic primary amine attacks the electrophilic carbonyl carbon of the formyl group on a nearby tryptophan residue.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Group Transfer: The intermediate collapses, resulting in the transfer of the formyl group to the primary amine and the regeneration of the unprotected indole nitrogen on the tryptophan residue.

This side reaction is problematic as it results in a capped N-terminus or a modified lysine residue, leading to a heterogeneous product that can be difficult to separate from the desired peptide. The likelihood of this side reaction may depend on the peptide sequence, the proximity of nucleophilic residues to the Trp(For) residue, and the specific deprotection conditions (base concentration, time, and temperature). The deliberate formylation of primary amines on solid support is a known procedure, highlighting the chemical feasibility of this unintended migration. nih.gov

Conditions Favoring/Suppressing Formyl Transfer During Peptide Elongation

A significant side reaction associated with this compound is the intramolecular or intermolecular transfer of the formyl group from the indole nitrogen to a free α-amino group of a peptide chain. doi.org This migration results in the formation of an N-terminally formylated, truncated peptide, which can complicate purification and reduce the yield of the desired product.

Conditions Favoring Formyl Transfer:

Presence of a Free Nα-Amino Group: The primary prerequisite for formyl transfer is the presence of a deprotected N-terminal amine, which can act as a nucleophile. doi.org

Basic Conditions: While the formyl group is generally stable to the tertiary amines (like DIPEA) used during coupling, prolonged exposure or the use of stronger basic conditions can facilitate the transfer. doi.org The piperidine used for Fmoc group removal is a secondary amine and can also induce formyl group removal, though transfer is a more prominent issue when a free N-terminal amine is exposed to the Trp(For) residue under basic or even neutral conditions for an extended period. doi.org

High Concentration: In solution-phase synthesis, higher concentrations of reactants can increase the rate of intermolecular formyl transfer. doi.org On solid support, the close proximity of peptide chains can create a high local concentration, promoting the transfer reaction between chains. doi.org

Forcing Conditions: Extended coupling times or elevated temperatures intended to drive a difficult coupling to completion can increase the incidence of formyl migration. doi.org

Conditions Suppressing Formyl Transfer:

Use of in situ Neutralization Protocols: This technique minimizes the time the N-terminal amine is free in a basic environment. By neutralizing the protonated amine just before the coupling step, the window for nucleophilic attack by the free amine on the formyl group is significantly reduced. This method has been shown to suppress the formyl transfer to non-detectable levels in certain sequences. doi.org

Minimized Pre-activation and Coupling Times: Reducing the time the activated this compound is in contact with the free amine of the peptide chain can limit the extent of the side reaction.

Choice of Coupling Reagents: While not extensively documented specifically for formyl transfer, using highly efficient coupling reagents that promote rapid amide bond formation can indirectly suppress the side reaction by reducing the required reaction time.

A study on Boc-SPPS, which shares similar chemical principles regarding the base-lability of the formyl group, observed that the rate of formyl migration on a solid support could be as high as 1% of residues per minute in susceptible sequences. doi.org This highlights the sequence-dependent nature of this side reaction. doi.org

ConditionEffect on Formyl TransferMechanism/ReasonRecommended Strategy
Prolonged exposure of free Nα-amineFavorsIncreases opportunity for nucleophilic attack on the formyl group. doi.orgUse in situ neutralization; minimize time between deprotection and coupling. doi.org
High local concentration (Solid Phase)FavorsIncreases probability of intermolecular transfer between peptide chains. doi.orgOptimize resin loading and synthesis conditions.
In situ neutralization protocolSuppressesMinimizes the lifetime of the reactive free amine in a basic environment. doi.orgImplement for sequences containing Trp(For). doi.org

Racemization Profiles of Tryptophan During Coupling Cycles

Racemization of the α-carbon is a potential side reaction for all amino acids during the activation step of peptide coupling. The process can occur through the formation of a 5(4H)-oxazolone (azlactone) intermediate or via direct proton abstraction from the α-carbon. peptide.comslideshare.net Tryptophan is generally not considered as susceptible to racemization as residues like histidine or cysteine. peptide.comnih.gov However, the risk is not negligible and is highly dependent on the reaction conditions.

The specific impact of the N(in)-formyl group on the racemization propensity of this compound is not extensively detailed in isolation. However, general principles governing amino acid racemization during peptide synthesis apply.

Factors Influencing Racemization:

Coupling Reagents: The choice of activating agent is critical. Uronium/aminium reagents like HBTU and HATU, when used with bases like DIPEA or NMM, can promote racemization, especially with extended pre-activation times. nih.govresearchgate.net Phosphonium reagents like PyBOP are also potent activators. iris-biotech.de Carbodiimides (e.g., DIC) used in conjunction with additives are generally considered safer options. bachem.com

Additives: The use of additives such as HOBt, HOAt, or Oxyma Pure is known to suppress racemization by minimizing the lifetime of the highly reactive activated species and inhibiting the formation of the oxazolone (B7731731) intermediate. peptide.combachem.com

Base: The type and amount of base used can influence racemization. Strong, sterically hindered bases are common, but excess base or the presence of a non-hindered base can increase the rate of α-proton abstraction. researchgate.net

Temperature and Activation Time: Higher temperatures and longer activation times increase the risk of racemization. nih.govsemanticscholar.org

While specific quantitative data for this compound is scarce, studies on other racemization-prone Fmoc-amino acids provide a comparative framework. For example, coupling Fmoc-L-His(Trt)-OH with HATU/NMM can lead to over 30% of the D-isomer, whereas using DIC/Oxyma results in less than 2%. nih.gov Although tryptophan is more resistant to racemization, these findings underscore the critical role of the coupling methodology in maintaining stereochemical integrity. nih.gov

Coupling MethodGeneral Racemization RiskMitigation Strategy
Uronium/Aminium (HATU, HBTU) + BaseModerate to HighMinimize pre-activation time; use additives like HOAt. peptide.comnih.gov
Carbodiimide (DIC) + Additive (Oxyma, HOBt)LowConsidered a safer combination for minimizing racemization. nih.govbachem.com
Phosphonium (PyBOP) + BaseModerateEfficient coupling but requires careful control of conditions. iris-biotech.de

Aspartimide and Diketopiperazine Formation in Sequences Containing this compound

Aspartimide Formation: Aspartimide formation is a major side reaction in Fmoc-SPPS that occurs at aspartic acid (Asp) residues, particularly when followed by small, flexible residues like Glycine (Gly), Serine, or Asparagine. iris-biotech.deiris-biotech.de The reaction is catalyzed by the bases (e.g., piperidine) used for Fmoc deprotection and involves the nucleophilic attack of the backbone amide nitrogen on the side-chain ester of Asp, forming a cyclic imide. researchgate.net This intermediate can then lead to racemization of the Asp residue and the formation of β-peptides upon ring-opening. iris-biotech.de

Diketopiperazine (DKP) Formation: Diketopiperazine formation is an intramolecular cyclization reaction that leads to the cleavage of a dipeptide from the solid support. acs.orgnih.gov This side reaction is most prominent after the coupling of the second amino acid. The deprotected N-terminal amine of the second residue attacks the ester linkage of the first residue to the resin, releasing a cyclic dipeptide (a diketopiperazine). iris-biotech.de

This reaction is highly sequence-dependent, with Proline and other secondary amino acids in the first or second position being particularly problematic. iris-biotech.dedigitellinc.comnih.gov The presence of this compound as either the first or second residue could influence the rate of DKP formation based on its steric properties. However, DKP formation is primarily dictated by the first two C-terminal residues and the type of resin linker used (e.g., Wang resins are more susceptible than 2-chlorotrityl resins). peptide.comiris-biotech.de There is no evidence to suggest that the N(in)-formyl group itself actively participates in or uniquely promotes DKP formation. The strategies to avoid DKP, such as using 2-chlorotrityl chloride resin or coupling the third amino acid as a pre-formed dipeptide, are general and would apply to sequences containing this compound. peptide.com

Deprotection Chemistry of N Indole Formyl Tryptophan Derivatives

Selective Removal of the N-Alpha-Fmoc Group

The selective cleavage of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is a fundamental step in Fmoc-based solid-phase peptide synthesis (SPPS). This process must be efficient and complete at every cycle to ensure high-quality peptide synthesis, while simultaneously preserving the integrity of the acid-labile side-chain protecting groups, including the N-indole-formyl group of tryptophan.

Optimization of Base-Mediated Deprotection Conditions

The removal of the Fmoc group is typically achieved through a base-catalyzed β-elimination mechanism. The choice of base, its concentration, and the reaction time are critical parameters that must be optimized to ensure complete deprotection without inducing side reactions.

Standard conditions for Fmoc deprotection involve the use of a 20% (v/v) solution of piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). springernature.comluxembourg-bio.com This treatment is typically performed for a short duration, often in two stages (e.g., 2 minutes followed by 5-10 minutes), to ensure complete removal of the Fmoc group and the dibenzofulvene byproduct. springernature.com

However, for peptides containing Trp(For), a key consideration is the potential for formyl group transfer from the tryptophan indole (B1671886) to the newly liberated Nα-amino group under basic conditions. This irreversible side reaction leads to the formation of N-terminally formylated and truncated peptide by-products. Therefore, minimizing the exposure to the basic deprotection solution is crucial.

The optimization of these conditions is essential to find a balance between efficient Fmoc removal and the prevention of formyl group migration. The choice of the base system and reaction time may need to be adjusted based on the specific peptide sequence and the steric hindrance around the amino acid being deprotected.

Deprotection ReagentConcentration (% v/v)SolventTypical Reaction TimeKey Considerations for Trp(For)
Piperidine20DMF or NMP2 x 5-10 minStandard condition, potential for formyl group transfer.
DBU/Piperazine2 / 5NMP< 2 minFaster deprotection, may minimize formyl transfer due to shorter reaction time.
Morpholine50DMFSlower than piperidineMilder conditions, may be beneficial for sensitive sequences. nih.gov

Monitoring Deprotection Efficiency and Kinetics

Ensuring the complete removal of the Fmoc group at each step is paramount for the success of the peptide synthesis. Incomplete deprotection leads to the formation of deletion sequences, which can be difficult to separate from the desired product. Several methods can be employed to monitor the efficiency and kinetics of the deprotection reaction.

A common qualitative method is the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin. luxembourg-bio.com A positive result (a blue color) indicates that the Fmoc group has been successfully removed. However, this test is not suitable for N-terminal proline residues.

For a more quantitative assessment, the deprotection process can be monitored in real-time by UV spectroscopy. The dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction, has a strong UV absorbance at around 301 nm. By monitoring the increase in this absorbance, the progress of the reaction can be followed, and the completion of the deprotection can be confirmed. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool for monitoring deprotection. researchgate.net A small sample of the resin can be cleaved, and the resulting peptide mixture can be analyzed by HPLC to check for the presence of any remaining Fmoc-protected peptide. ajpamc.com This method provides a direct and accurate measure of the deprotection efficiency.

Kinetic studies have shown that the rate of Fmoc deprotection is dependent on the base used, its concentration, and the amino acid residue. nih.govresearchgate.net For example, the deprotection of Fmoc-Arginine(Pbf)-OH is generally slower than that of Fmoc-Leucine-OH, requiring a minimum of 10 minutes for efficient removal with standard piperidine conditions. nih.gov The use of DBU/piperazine mixtures has been shown to significantly accelerate the deprotection kinetics. rsc.orgacs.org

Monitoring MethodPrincipleApplicationAdvantagesDisadvantages
Kaiser TestColorimetric detection of primary amines.Qualitative monitoring of deprotection.Simple, rapid, and sensitive.Not applicable to proline; not quantitative.
UV SpectroscopyMonitoring the absorbance of the dibenzofulvene adduct.Real-time, quantitative monitoring of deprotection.Non-invasive, allows for kinetic studies.Requires a UV-transparent flow cell in the synthesizer.
HPLCSeparation and quantification of cleaved peptide species.Quantitative assessment of deprotection efficiency.Highly accurate and provides detailed information on product purity.Requires cleavage of a resin sample; time-consuming.

Cleavage of the Peptide from the Resin and Global Side-Chain Deprotection

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all permanent side-chain protecting groups, a process often referred to as global deprotection. For peptides containing Fmoc-Trp(For)-OH, this step requires carefully chosen acidic conditions and the use of appropriate scavengers to ensure the integrity of the tryptophan residue and the complete removal of the formyl group.

Acidolytic Cleavage Conditions for this compound-Containing Peptides

The cleavage of the peptide from the resin and the removal of most common side-chain protecting groups in Fmoc-SPPS are typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA) . google.com The concentration of TFA and the duration of the cleavage reaction are critical parameters that need to be optimized to ensure efficient cleavage and deprotection while minimizing acid-catalyzed side reactions. researchgate.net

A standard cleavage cocktail consists of 95% TFA with 5% scavengers. iris-biotech.de The reaction is typically carried out at room temperature for 2-4 hours. thermofisher.com The high concentration of TFA is necessary to cleave the linker attaching the peptide to the resin and to remove acid-labile protecting groups such as tert-butyl (tBu) from aspartic acid, glutamic acid, serine, threonine, and tyrosine, and the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group from arginine.

However, the strong acidic environment can also lead to the degradation of sensitive amino acids, particularly tryptophan. The indole ring of tryptophan is susceptible to oxidation and alkylation by cationic species generated from the cleavage of other protecting groups and the resin linker. thermofisher.com Therefore, the composition of the cleavage cocktail must be carefully tailored to the specific peptide sequence.

Strategies for Formyl Group Removal During Final Deprotection

The N-indole-formyl protecting group is relatively stable to the acidic conditions of the final cleavage. While some reports suggest that it can be partially removed during prolonged TFA treatment, its complete removal often requires specific conditions or additives in the cleavage cocktail.

One common strategy is the concomitant removal of the formyl group during the acidolytic cleavage by including a thiol-containing scavenger in the cocktail. Reagents such as 1,2-ethanedithiol (B43112) (EDT) or p-thiocresol in the presence of a strong acid like HF or TMSOTf have been shown to be effective in removing the formyl group. For instance, in a low-high HF cleavage procedure, the formyl group can be removed by replacing p-cresol (B1678582) with p-thiocresol or thiophenol in the low HF step. Similarly, for TMSOTf cleavage, the presence of EDT in the cocktail is required for complete deformylation.

Alternatively, the formyl group can be removed in a separate step prior to or after the main cleavage from the resin. Treatment with a solution of piperidine in DMF, similar to the conditions used for Fmoc removal, can also cleave the formyl group. Another approach involves the use of aqueous amine solutions, such as N,N'-dimethylethylenediamine (DMEDA) in water, which can effectively remove the formyl group. Basic conditions, such as 0.01 M ammonium (B1175870) bicarbonate buffer at pH 9, have also been used, although side reactions can occur and may be minimized by using a higher buffer concentration (1 M). researchgate.net

Scavenger Selection for Cleavage Cocktails to Minimize Tryptophan Modification

The selection of appropriate scavengers for the cleavage cocktail is of utmost importance when synthesizing peptides containing tryptophan. Scavengers are nucleophilic reagents added to the TFA to trap the highly reactive cationic species generated during the cleavage process, thereby preventing the modification of sensitive residues.

The indole ring of tryptophan is particularly susceptible to alkylation by carbocations, such as the tert-butyl cation generated from the cleavage of tBu protecting groups. To mitigate this, a variety of scavengers are employed.

Triisopropylsilane (TIS) is a highly effective scavenger for trityl and other carbocations and is a common component of many cleavage cocktails. researchgate.netWater also acts as a scavenger for tert-butyl cations. wpmucdn.com A common general-purpose cleavage cocktail is the "Reagent B," which consists of TFA/phenol/water/TIS (88:5:5:2 v/v/v/v). peptide.com

For peptides containing tryptophan, the use of thiol-based scavengers is often recommended to prevent both alkylation and oxidation. 1,2-Ethanedithiol (EDT) is a widely used scavenger that is particularly effective in protecting tryptophan. Thioanisole is another scavenger that can prevent the oxidation of the thioether in methionine and also scavenges benzyl-type protecting groups. wpmucdn.com

A widely used and robust cleavage cocktail for peptides containing sensitive residues, including tryptophan, is "Reagent K," which is a mixture of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). peptide.com Another effective cocktail is "Reagent R," composed of TFA/thioanisole/EDT/anisole (90:5:3:2 v/v/v/v), which is also recommended for tryptophan-containing peptides. nih.gov

ScavengerFunctionTypical Concentration (%)Target Residues Protected
Triisopropylsilane (TIS)Carbocation scavenger.1-5Tryptophan, Tyrosine, Methionine
WaterCarbocation scavenger.2.5-5Tryptophan, Tyrosine, Methionine
1,2-Ethanedithiol (EDT)Carbocation scavenger, reduces oxidation.2.5-5Tryptophan, Cysteine, Methionine
PhenolCarbocation scavenger, protects against oxidation.5Tryptophan, Tyrosine
ThioanisoleReduces oxidation, scavenges benzyl (B1604629) groups.5Tryptophan, Methionine

Orthogonality with N-Indole-Formyl Protection in Multi-Step Syntheses

In peptide synthesis, an orthogonal protection scheme is one in which different classes of protecting groups can be removed by distinct chemical mechanisms. nih.govumn.eduresearchgate.net This allows for the selective deprotection of one functional group while others remain intact, which is fundamental for complex, multi-step syntheses. nih.gov The two predominant strategies in solid-phase peptide synthesis are the tert-butyloxycarbonyl/benzyl (Boc/Bzl) scheme, which relies on graded acid lability, and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) scheme, which is a truly orthogonal system. nih.govresearchgate.net

The N-indole-formyl group is primarily utilized within the framework of Boc-based synthesis. peptide.com In this strategy, the Nα-Boc group is removed with a moderate acid like TFA, while the Nin-formyl group remains stable. The formyl group is then typically cleaved during the final, strong acid-mediated step (e.g., with HF) that also removes side-chain protecting groups like benzyl ethers. peptide.com

However, the use of this compound in the more common Fmoc/tBu strategy is highly problematic due to a lack of orthogonality. The core of the Fmoc strategy is the removal of the base-labile Nα-Fmoc group with a secondary amine, most commonly piperidine. chempep.com The Nin-formyl group is also susceptible to cleavage under these basic, nucleophilic conditions. This concurrent removal of both the temporary Nα-protecting group and the "permanent" side-chain protecting group violates the principle of orthogonality and can lead to undesired side reactions, such as formyl group transfer to other free amines.

For this reason, the standard and recommended protecting group for the tryptophan indole in Fmoc SPPS is the tert-butyloxycarbonyl (Boc) group, employed via the building block Fmoc-Trp(Boc)-OH. advancedchemtech.compeptide.com The Nin-Boc group is completely stable to the basic conditions of Fmoc removal but is cleanly cleaved by TFA during the final deprotection and cleavage from the resin. peptide.com This makes the Fmoc/tBu and Nin-Boc combination a truly orthogonal system, ensuring the indole side chain remains protected throughout the synthesis until the final step. The use of Fmoc-Trp(Boc)-OH has been shown to virtually eliminate tryptophan modification during synthesis. peptide.com

Indole Protecting GroupPrimary Use CaseStability to Piperidine (Fmoc Deprotection)Stability to TFA (Final Cleavage)Orthogonality with Fmoc Group
Formyl (For)Boc-SPPSLabile/UnstableStableNo
tert-Butyloxycarbonyl (Boc)Fmoc-SPPSStableLabileYes

Advanced Applications and Specialized Syntheses Involving Tryptophan Indole Protection

Incorporation into Complex Peptide Architectures

The synthesis of complex peptides, such as long sequences, cyclic peptides, or those prone to aggregation, demands high efficiency in every coupling and deprotection step. The indole (B1671886) nucleus of tryptophan is susceptible to modification by electrophilic species generated during the cleavage of other side-chain protecting groups, a problem that is exacerbated during the prolonged and repetitive cycles required for synthesizing complex architectures.

The primary role of the formyl group on the tryptophan indole is to prevent these unwanted side reactions. For instance, during the synthesis of peptides containing both arginine and tryptophan, the deprotection of arginine's sulfonyl-based protecting groups can release reactive carbocations that may alkylate the unprotected indole ring of tryptophan. While Fmoc-Trp(Boc)-OH is more commonly used to mitigate this issue, Fmoc-Trp(For)-OH serves the same fundamental purpose of shielding the indole nitrogen. advancedchemtech.compeptide.com The stability of the formyl group under the mildly basic conditions used for Fmoc removal is a key requirement for its use in Fmoc-SPPS.

However, a potential complication with the formyl group is the risk of formyl group transfer. It has been observed, particularly in Boc-SPPS, that the formyl group can migrate from the indole nitrogen to a free Nα-amino group on the peptide chain. nih.gov This irreversible transfer results in a terminally formylated, truncated peptide, which can complicate purification. This side reaction is sequence-dependent and can be a significant drawback, potentially limiting its application in the synthesis of certain complex sequences. nih.gov

Table 1: Comparison of Indole Protection Strategies in Fmoc-SPPS

Protecting Group Key Advantage Key Disadvantage Typical Cleavage Condition
None Cost-effective for short, simple peptides. Susceptible to alkylation and oxidation. N/A
Boc Widely used, robust protection, minimizes side reactions. advancedchemtech.com Requires strong acid (TFA) for final cleavage. TFA

| Formyl (For) | Base-labile, offering different removal options. | Potential for Nα-formyl transfer, leading to truncated sequences. nih.gov | Piperidine (B6355638)/DMF, aqueous N,N'-dimethylethylendiamine, or thiol-containing reagents. peptide.comnih.gov |

Application in Peptide Conjugation and Labeling Methodologies

Peptide conjugation involves attaching molecules such as fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to a synthesized peptide. These modifications often require selective deprotection of a functional group on the peptide while it is still attached to the solid support. An orthogonal protecting group strategy is essential for this approach. peptide.com

The formyl group on this compound can be part of such a strategy. The N(in)-formyl group is labile to certain nucleophiles and can be removed under conditions that may leave other protecting groups, such as t-butyl esters or ethers, intact. For example, the formyl group can be cleaved using a solution of piperidine in DMF or with reagents like N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. peptide.comnih.gov This allows for the potential selective deprotection of the tryptophan side chain for subsequent modification, although this is not a common application.

More critically, the primary function of the formyl group in this context is stability. It must remain intact during the on-resin conjugation or labeling reactions that might be performed on other residues (e.g., the ε-amino group of lysine). By protecting the indole, this compound ensures that the tryptophan residue does not participate in unwanted side reactions with the labeling reagents, thereby improving the homogeneity and purity of the final conjugated peptide.

Role in the Synthesis of Peptides with Post-Translational Modifications

Post-translational modifications (PTMs), such as phosphorylation, glycosylation, and methylation, are crucial for the biological function of many peptides and proteins. The chemical synthesis of peptides containing PTMs often requires conditions that could damage sensitive amino acid side chains. Fmoc-SPPS is generally the preferred method for synthesizing peptides with acid-sensitive PTMs like glycosylation and phosphorylation because it avoids the harsh hydrofluoric acid (HF) cleavage used in traditional Boc-SPPS. nih.gov

The indole ring of tryptophan is prone to oxidation, a risk that can be heightened by some reagents used to introduce PTMs. The use of this compound provides essential protection against such oxidative damage. By shielding the indole ring, the formyl group ensures the integrity of the tryptophan residue throughout the synthesis, including the coupling of modified amino acid building blocks and any subsequent on-resin modification steps.

For example, in the synthesis of a phosphopeptide, the conditions for phosphorylation and the subsequent handling of the peptide require robust protection of all reactive side chains. The formyl group on tryptophan would remain stable during these steps, preventing side reactions and contributing to a cleaner synthesis of the target modified peptide.

Strategies for Peptide Libraries and Combinatorial Chemistry

Combinatorial chemistry is used to synthesize large libraries of peptides for screening purposes, such as in drug discovery. This process involves repetitive reaction cycles on a large number of parallel samples, making the reliability and efficiency of the chemical steps paramount. Any side reaction can lead to the accumulation of impurities, compromising the quality of the library.

The use of indole-protected tryptophan, such as this compound, is highly advantageous in this context. Protecting the tryptophan residue across all peptides in the library prevents sequence-dependent side reactions that could otherwise lead to failed sequences or difficult-to-interpret screening results. The main benefit is ensuring that the tryptophan indole ring does not become a site for uncontrolled modification during the numerous coupling and deprotection cycles.

Analytical Strategies for Monitoring Tryptophan Derivatives in Peptide Synthesis

Chromatographic Techniques for Intermediate and Product Purity Assessment

Chromatographic methods are fundamental to solid-phase peptide synthesis (SPPS), providing critical information on the purity of both the initial building blocks and the final peptide product. The quality of the Fmoc-amino acid derivatives used is paramount, as impurities can be incorporated into the growing peptide chain, leading to complex purification challenges. nih.gov

The use of a formyl protecting group on the tryptophan indole (B1671886) ring, as in Fmoc-Trp(For)-OH, is a strategy to prevent side reactions, such as alkylation by carbocations that can be generated during the acidic cleavage steps of synthesis. peptide.com Analytical techniques must be capable of separating the desired peptide from closely related impurities, including deletion sequences or peptides with unintended modifications.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is an indispensable tool for real-time monitoring of solid-phase peptide synthesis (SPPS). It is used to assess the completion of both coupling and deprotection steps, analyze the purity of the crude peptide after cleavage from the resin, and guide the final purification process. sigmaaldrich.comajpamc.com

During the synthesis of a peptide containing a this compound residue, small aliquots of the peptide-resin can be cleaved and analyzed by RP-HPLC. This allows chemists to check the efficiency of the coupling reaction. An incomplete coupling would be indicated by the presence of a significant peak corresponding to the N-1 deletion sequence. Similarly, the completion of the Nα-Fmoc group removal is monitored. Incomplete deprotection can lead to a significant portion of the peptide chains being capped and unable to elongate further. researchgate.net

The progress of reactions, such as the removal of side-chain protecting groups, can also be monitored by HPLC, which helps in optimizing cleavage conditions to avoid incomplete deprotection while minimizing side-reactions. sigmaaldrich.com For peptides containing tryptophan, RP-HPLC analysis is often performed using a C18 column with a gradient of acetonitrile (B52724) in water, typically containing trifluoroacetic acid (TFA) as an ion-pairing agent. rsc.orgrsc.org Detection is commonly carried out by monitoring UV absorbance at wavelengths such as 214 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring). rsc.orgnih.gov

Table 1: Typical RP-HPLC Conditions for Peptide Analysis

Parameter Typical Setting Purpose
Column C8 or C18, 3-5 µm particle size Provides hydrophobic stationary phase for separation.
Mobile Phase A 0.1% TFA in Water Acidic aqueous phase to protonate silanols and act as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile Organic modifier to elute peptides based on hydrophobicity.
Gradient Linear gradient of B into A (e.g., 5-95% B over 30 min) Separates peptides and impurities based on differential retention.
Flow Rate ~1 mL/min (analytical) Standard flow for analytical columns.

| Detection | UV at 214 nm & 280 nm | 214 nm for peptide backbone; 280 nm for aromatic residues like Tryptophan. |

Spectroscopic Methods for Structural Integrity Verification

While HPLC is excellent for purity assessment, spectroscopic methods are employed to confirm the structural integrity of the peptide, ensuring that the desired conformation and covalent structure are intact. These methods are generally non-destructive. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy can be used to investigate the intermolecular interactions and secondary structure of peptides. For Fmoc-protected amino acids, FTIR can reveal information about hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly properties of peptides. researchgate.netnih.gov Changes in the amide I and amide II bands can indicate alterations in the peptide backbone conformation.

Fluorescence spectroscopy is particularly useful for peptides containing tryptophan. The intrinsic fluorescence of the tryptophan indole ring is sensitive to its local environment. researchgate.netnih.gov The integrity of the formyl protecting group on this compound can influence the fluorescence properties. Any unintended removal or modification of the formyl group during synthesis would alter the electronic environment of the indole ring, leading to shifts in the fluorescence emission spectrum. This provides a sensitive method for verifying the structural integrity of the tryptophan side chain within the peptide.

Mass Spectrometry for Peptide Sequence and Modification Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of the synthesized peptide, thereby verifying its sequence and the integrity of any modifications. kcl.ac.uk For peptides synthesized using this compound, MS is crucial for confirming that the formyl group remains intact on the tryptophan residue throughout the synthesis and is correctly removed during the final deprotection step, if desired.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are the two most common MS techniques used in peptide analysis. mdpi.comnih.gov ESI-MS is often coupled with liquid chromatography (LC-MS), allowing for the separation of the crude peptide mixture by HPLC immediately before mass analysis. rsc.org This provides mass information for each peak in the chromatogram, making it possible to identify the target peptide and characterize impurities such as deletion sequences, truncated peptides, or products of side reactions. ajpamc.com

For a peptide containing Trp(For), the expected mass will be 28 Da (the mass of a formyl group, CHO, minus the hydrogen it replaces) greater than the peptide with an unprotected tryptophan. MS analysis can readily confirm the presence of this modification. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the peptide, providing sequence information and confirming the location of the Trp(For) residue within the peptide chain.

Table 2: Mass Spectrometry Data for a Hypothetical Peptide Gly-Trp(For)-Ala

Compound Chemical Formula Expected Monoisotopic Mass (Da) Mass Difference (Da) Analytical Confirmation
Gly-Trp-Ala C₁₆H₂₀N₄O₄ 348.1488 - Reference Mass
Gly-Trp(For)-Ala C₁₇H₂₀N₄O₅ 376.1437 +27.9949 Confirms presence of formyl group.

| Fmoc-Gly-Trp(For)-Ala | C₃₂H₃₂N₄O₇ | 598.2271 | +222.0783 | Confirms presence of Fmoc group. |

Comparative Analysis of Tryptophan Indole Protecting Groups in Fmoc Spps and Future Research Directions

Comparative Studies of Fmoc-Trp(For)-OH vs. Fmoc-Trp(Boc)-OH

A direct comparison of this compound and Fmoc-Trp(Boc)-OH within the framework of Fmoc SPPS reveals a critical distinction: Fmoc-Trp(Boc)-OH is the established standard, whereas this compound is not employed. The choice is dictated by the fundamental principle of orthogonal protection in Fmoc chemistry, where the Nα-Fmoc group is removed by a base (typically piperidine) and side-chain protecting groups are removed by acid (TFA) altabioscience.com.

The N-in-formyl protecting group is primarily utilized in the alternative Boc-SPPS strategy, where both Nα-Boc and side-chain protecting groups are removed under acidic conditions of varying strengths peptide.comiris-biotech.de. The inherent base-lability of the formyl group makes it incompatible with the repeated piperidine (B6355638) treatments required in Fmoc SPPS, leading to its premature removal and leaving the indole (B1671886) unprotected. In contrast, the N-in-Boc group is robustly stable to piperidine while being readily cleaved by TFA, making it the ideal choice for the Fmoc/tBu strategy altabioscience.compeptide.com.

Relative Stability and Lability Profiles

The stability and lability of the indole protecting group under both the iterative Nα-deprotection conditions and the final cleavage conditions are paramount for a successful synthesis.

The Fmoc-Trp(Boc)-OH derivative exhibits an ideal stability profile for Fmoc SPPS. The N-in-Boc group is completely stable to the standard 20-50% piperidine in DMF used for Fmoc removal altabioscience.com. During the final cleavage with TFA, it undergoes a two-stage removal. The TFA first cleaves the tert-butyl ester to form a transient N-in-carboxy indole intermediate. This intermediate continues to protect the indole ring from electrophilic attack by carbocations or sulfonyl moieties present in the cleavage cocktail peptide.comsigmaaldrich.com. This intermediate subsequently decarboxylates during aqueous work-up to yield the native tryptophan residue peptide.com.

Conversely, the N-in-formyl group is not suitable for Fmoc SPPS due to its insufficient stability towards bases. While its primary removal agents in Boc chemistry are nucleophiles like hydrazine (B178648) or strong acids like hydrogen fluoride (B91410) (HF), it is susceptible to cleavage by the piperidine used in every cycle of Fmoc deprotection peptide.compeptide.com. This would lead to the accumulation of unprotected tryptophan along the peptide chain, negating the purpose of the protecting group.

Protecting GroupStability to 20% Piperidine/DMFLability ConditionMechanism/Notes
N-in-Boc StableTrifluoroacetic Acid (TFA)Cleavage proceeds via a stable N-in-carboxy intermediate, protecting the indole during cleavage. peptide.comsigmaaldrich.com
N-in-Formyl Labile (Unsuitable)Hydrazine, Hydroxylamine, HFNot compatible with Fmoc SPPS due to premature removal by piperidine. Primarily used in Boc SPPS. peptide.compeptide.com

Efficiency in Preventing Side Reactions

A major side reaction in the synthesis of Trp-containing peptides is the modification of the indole ring by electrophiles generated during final acidolysis. When peptides contain arginine protected by sulfonyl-based groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), the cleavage of this group by TFA can generate reactive cationic species that alkylate or sulfonate the unprotected tryptophan indole peptide.comiris-biotech.de.

The use of Fmoc-Trp(Boc)-OH is highly effective at preventing this side reaction. The N-in-carboxy intermediate that forms and persists during TFA treatment shields the nucleophilic positions of the indole ring, significantly reducing the formation of sulfonylated or alkylated by-products sigmaaldrich.comsigmaaldrich.com. This ensures a cleaner crude product and simplifies purification.

If This compound were used in Fmoc SPPS, it would offer virtually no protection against these final cleavage side reactions. Due to its removal by piperidine in the initial cycles, the tryptophan indole would be unprotected for the majority of the synthesis and, critically, during the final TFA step. This would lead to significant levels of unwanted modifications, especially in peptides containing multiple arginine residues peptide.comsigmaaldrich.com.

DerivativePrevention of Arginine-to-Tryptophan Sulfonyl Group TransferRationale
Fmoc-Trp(Boc)-OH HighThe N-in-Boc group remains intact until final cleavage, where it forms a protective N-in-carboxy intermediate that shields the indole from attack. peptide.comsigmaaldrich.com
This compound None (in Fmoc SPPS)The formyl group would be prematurely removed by piperidine, leaving the indole unprotected during subsequent couplings and the final TFA cleavage.

Impact on Peptide Yield and Purity

The ultimate measures of a protecting group's utility are its effects on the final peptide yield and purity.

By effectively minimizing critical side reactions, the use of Fmoc-Trp(Boc)-OH directly translates to higher yields of the target peptide and a significantly purer crude product advancedchemtech.compeptide.com. This reduces the burden on downstream purification processes, which is particularly important for the synthesis of long or complex peptides.

The hypothetical use of This compound in an Fmoc protocol would lead to poor yields and low purity. The premature deprotection would result in a heterogeneous mixture of peptides containing various modifications to the tryptophan indole, making purification difficult and often impossible.

DerivativeImpact on Peptide YieldImpact on Peptide Purity
Fmoc-Trp(Boc)-OH Higher yields due to suppression of side reactions. peptide.comHigher purity of crude product, simplifying purification. advancedchemtech.compeptide.com
This compound Low yield due to extensive side reactions.Low purity; results in a complex mixture of by-products.

Emerging Protecting Group Technologies for Tryptophan Indole

Research continues into new protecting groups for tryptophan to overcome the limitations of existing methods, such as addressing aggregation or improving solubility. One example is the N-in-2,4-dimethylpent-3-yloxycarbonyl (Doc) group, which is designed for Boc-SPPS and offers stability against nucleophiles and TFA, but is removable with stronger acids. Other strategies involve modifying the Boc group itself. For instance, derivatives like Fmoc-Trp(Boc-Nmbu)-OH have been developed to introduce a temporary cationic charge after TFA cleavage, which can improve the solubility of the peptide during HPLC purification researchgate.net. The tetrahydropyranyl (Thp) group has also been explored as an acid-labile protecting group for the indole nitrogen researchgate.net.

Computational Chemistry Approaches for Understanding Tryptophan Reactivity

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for understanding the intrinsic reactivity of amino acid side chains. Studies have used computational models to investigate the decomposition pathways of protonated tryptophan in the gas phase and to predict the most likely sites of attack by radicals. These theoretical investigations can elucidate the electronic properties of the indole ring and explain its susceptibility to electrophilic attack. By modeling the structure and stability of protected tryptophan derivatives and their intermediates (like the N-in-carboxy indole), computational approaches can help rationalize the efficacy of different protecting groups and guide the design of new, more robust, or specialized protection strategies for challenging synthetic targets.

Future Perspectives in the Design and Application of N-Indole-Protected Tryptophan Derivatives

The future of N-indole protection in tryptophan for Fmoc SPPS is geared towards the development of novel protecting groups that offer enhanced stability, orthogonality, and additional functionalities. Research is moving beyond simple steric hindrance to impart unique chemical properties to the protecting group, thereby streamlining the synthesis and purification of complex peptides.

A significant area of development is the creation of protecting groups that not only shield the indole nitrogen but also improve the solubility of the peptide during synthesis and purification. researchgate.net One such strategy involves the use of "traceless" solubilizing tags. For instance, the Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl (Boc-Nmec) group for tyrosine and the related Boc-(N-methylamino)butanoyl (Boc-Nmbu) and Boc-sarcosinyl-sarcosinyl (Boc-Sar-Sar) groups for tryptophan have been developed. researchgate.netresearchgate.net Upon cleavage of the Boc group with trifluoroacetic acid (TFA), a cationic charge remains on the protecting group, which significantly enhances the solubility of the peptide. researchgate.netresearchgate.net This temporary modification facilitates HPLC purification. The solubilizing moiety can then be removed under mild basic conditions, leaving the native peptide. researchgate.net

Another promising direction is the design of protecting groups with unique cleavage properties that are orthogonal to both the acid-labile side-chain protecting groups and the base-labile Fmoc group. This would allow for selective deprotection and modification of the tryptophan residue on-resin, opening up possibilities for peptide stapling and late-stage functionalization. cam.ac.uk The development of protecting groups that are labile under specific enzymatic or photolytic conditions would provide an even greater degree of orthogonality.

Furthermore, research is focused on developing protecting groups that are more robust and prevent side reactions more effectively than existing options. The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, for example, is a newer protecting group for the tryptophan indole that is stable to nucleophiles and TFA but can be cleaved with strong acid, making it suitable for Boc SPPS. rsc.org The development of analogous groups compatible with the milder cleavage conditions of Fmoc SPPS is a logical next step.

The table below summarizes some of the emerging N-indole protecting groups for tryptophan and their key features.

Protecting GroupKey FeaturesCleavage ConditionsReference
Boc-NmbuImproves peptide solubility during HPLC purification.Mild base (pH 9.5) to remove the Nmbu group. researchgate.netresearchgate.net
Boc-Sar-SarIntroduces a cationic charge to enhance solubility.Physiological pH for cleavage of the Sar-Sar moiety. researchgate.netresearchgate.net
DocStable to nucleophiles and TFA; suppresses alkylation.Strong acid (compatible with Boc SPPS). rsc.org

The exploration of these novel protecting groups is driven by the increasing complexity of synthetic peptide targets, including therapeutic peptides and those used in materials science. researchgate.netrsc.org As the demand for longer and more complex peptides grows, the need for advanced and highly efficient synthetic methodologies becomes more acute. nih.govsemanticscholar.org The continued innovation in tryptophan protection strategies will be instrumental in meeting these future challenges in peptide synthesis. unive.it

Q & A

Q. What is the role of Fmoc-Trp(For)-OH in solid-phase peptide synthesis (SPPS), and how does its protecting group strategy influence synthesis outcomes?

  • Methodological Answer : this compound is a protected tryptophan derivative critical for SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during chain elongation, while the formyl (For) group shields the indole side chain of tryptophan to prevent undesired side reactions (e.g., oxidation or alkylation).
  • Coupling Protocol : Activate with reagents like HBTU/HOBt in DMF, followed by deprotection of the Fmoc group using 20% piperidine .
  • Key Consideration : The For group requires mild acidic conditions (e.g., 50% TFA in DCM) for selective deprotection without cleaving the peptide-resin linkage .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the formyl group and Fmoc degradation. Avoid exposure to light, as UV radiation can degrade the indole moiety .
  • Quality Check : Monitor purity via HPLC before use; ≥99% purity is recommended for reproducible synthesis .

Q. Which analytical methods are most reliable for assessing the purity and structural integrity of this compound?

  • Methodological Answer :
Method Purpose Key Parameters References
HPLC Purity assessmentC18 column, gradient elution (0.1% TFA in H2O/ACN), UV detection at 280 nm
NMR Structural confirmation<sup>1</sup>H and <sup>13</sup>C spectra to verify Fmoc/For group retention
Mass Spectrometry (MS) Molecular weight validationESI-MS or MALDI-TOF for exact mass matching

Advanced Research Questions

Q. How can on-resin deprotection of the formyl group be optimized to minimize side reactions during SPPS?

  • Methodological Answer :
  • Deprotection Reagents : Use 50% TFA in DCM for 30–60 minutes, followed by neutralization with 5% DIEA in DMF. Monitor completeness via Kaiser test .
  • Risk Mitigation : Prolonged TFA exposure can lead to peptide-resin cleavage; optimize reaction time and temperature using small-scale trials .

Q. What strategies prevent diketopiperazine (DKP) formation when incorporating this compound into sterically hindered sequences?

  • Methodological Answer :
  • Coupling Additives : Use 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure to enhance coupling efficiency in hindered regions .
  • Temporary Side-Chain Protection : Introduce pseudo-proline dipeptides (e.g., Fmoc-Ser(ψMe,Mepro)-OH) to reduce conformational flexibility and DKP risk .

Q. How does the formyl group influence the fluorescence properties of tryptophan in peptide structural studies?

  • Methodological Answer : The formyl group quenches indole fluorescence due to electron-withdrawing effects, altering UV-Vis and fluorescence spectra.
  • Experimental Design : Compare fluorescence emission (λex = 280 nm, λem = 350 nm) of peptides with/without For protection. Use circular dichroism (CD) to correlate structural changes .

Data Contradictions and Resolution

  • Contradiction : While Boc is widely documented as a Trp side-chain protector , For is less commonly reported.
    • Resolution : For offers milder deprotection than Boc (requires TFA vs. HFIP for Boc), but its application requires validation via parallel synthesis and MS analysis to confirm side-chain integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.